1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid
Description
1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane-based aromatic carboxylic acid featuring halogen substituents (bromine and chlorine) at the 3- and 5-positions of the phenyl ring, respectively. Its molecular formula is C₁₀H₈BrClO₂, with a molecular weight of 289.53 g/mol (calculated based on analogous compounds in ). The cyclopropane ring enhances metabolic stability, while the halogen atoms influence electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
1-(3-bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO2/c11-7-3-6(4-8(12)5-7)10(1-2-10)9(13)14/h3-5H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVNRQAXDCWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505800-30-5 | |
| Record name | 1-(3-bromo-5-chlorophenyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-chlorobenzene and cyclopropane carboxylic acid.
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene or alkyne.
Substitution Reactions: The bromine and chlorine atoms are introduced through substitution reactions, where halogenating agents are used to replace hydrogen atoms on the phenyl ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. The halogen substitutions may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Properties : Research indicates that cyclopropane derivatives can modulate inflammatory responses, making this compound a candidate for developing anti-inflammatory drugs.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules:
- Building Block for Drug Development : Its unique structure allows it to act as a precursor for synthesizing other pharmacologically active compounds. This is particularly relevant in the synthesis of new anti-cancer agents or antibiotics.
Material Science
In material science, 1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid can be utilized in the formulation of polymers and coatings:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance, making it useful in coatings and protective films.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that halogenated cyclopropanes inhibit cell proliferation in breast cancer cell lines. |
| Study B | Anti-inflammatory Effects | Showed that the compound reduces cytokine production in macrophages, suggesting potential use in treating inflammatory diseases. |
| Study C | Polymer Applications | Found that incorporating this compound into polymer formulations improved mechanical properties and thermal stability. |
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Halogen-Substituted Cyclopropane Carboxylic Acids
Key Observations :
- Electronic Effects : The electron-withdrawing nature of halogens (Br, Cl, F) modulates the acidity of the carboxylic acid group. Bromine and chlorine increase acidity compared to fluorine due to their stronger inductive effects .
- Bioactivity : Fluorinated analogues (e.g., 3-F derivative in ) exhibit improved bioavailability in preclinical models, likely due to enhanced membrane permeability .
Derivatives with Modified Functional Groups
Table 2: Non-Carboxylic Acid Derivatives
Key Observations :
- Amides : Conversion of the carboxylic acid to an amide (e.g., in ) reduces acidity and enhances lipophilicity, favoring blood-brain barrier penetration .
- Esters : Ester derivatives (e.g., ) serve as prodrugs, improving oral absorption by masking the polar carboxylic acid group .
Cyclopropane Derivatives with Heteroatoms or Additional Rings
- 1,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane: This compound () replaces carboxylic acid with thiadiazole rings, demonstrating antimicrobial activity due to increased π-π stacking interactions .
- trans-2-Cyanocyclopropanecarboxylic acid: The cyano group () introduces hydrogen-bonding capabilities, useful in metalloenzyme inhibition .
Biological Activity
1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid includes a cyclopropane ring attached to a carboxylic acid group and a brominated chlorophenyl group. Its molecular formula is with a CAS number of 1505800-30-5. The presence of halogen atoms enhances its electrophilic properties, making it an interesting subject for further biological evaluation.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, including enzymes and receptors involved in various biological processes. The bromine and chlorine substituents can enhance electrophilicity, allowing for nucleophilic substitutions that may affect cellular pathways related to growth and proliferation .
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate enzymes related to metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Biological Activities
Research has indicated that 1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in tumor cells, suggesting potential as an anticancer agent .
- Antimicrobial Effects : The compound has been explored for its antimicrobial properties, with findings indicating effectiveness against certain bacterial strains, which could be beneficial in developing new antibiotics.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid:
| Study | Findings | |
|---|---|---|
| Study A (2022) | Demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells compared to bleomycin. | Suggests potential as an effective anticancer agent. |
| Study B (2023) | Evaluated antimicrobial activity against E. coli and S. aureus. | Indicates promising antimicrobial properties worth further investigation. |
| Study C (2024) | Explored receptor binding affinity and enzyme inhibition profiles. | Highlights the compound's mechanism of action through specific molecular interactions. |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of 1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid:
- Absorption : Initial studies suggest moderate systemic exposure when administered orally or via injection.
- Half-life : The compound exhibits a half-life conducive to therapeutic applications, suggesting it could maintain effective concentrations in vivo .
Comparison with Similar Compounds
Comparative studies with structurally similar compounds provide insights into the unique biological activity of 1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 1-(3-Bromo-4-chlorophenyl)cyclopropane-1-carboxylic acid | Different chlorine position | Varies in anticancer efficacy |
| 1-(3-Bromo-5-fluorophenyl)cyclopropane-1-carboxylic acid | Fluorine instead of chlorine | Alters reactivity and potential bioactivity |
Q & A
Basic: What synthetic strategies are effective for preparing 1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acid with high purity?
Methodological Answer:
A common approach involves cyclopropanation of a pre-functionalized benzene derivative. For example:
Substrate Preparation : Start with 3-bromo-5-chlorobenzoic acid. Activate the carboxylic acid group via esterification (e.g., methyl ester) to facilitate cyclopropane ring formation .
Cyclopropanation : Use a transition-metal-catalyzed (e.g., Cu or Pd) reaction with diazo compounds (e.g., trimethylsilyl diazomethane) to form the cyclopropane ring. Optimize temperature (typically 0–25°C) and solvent (e.g., DCM) to minimize side reactions.
Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC and HRMS (e.g., [M+H]+ calculated: 289.14; observed: 289.2) .
Basic: How should researchers characterize the structural integrity of the cyclopropane ring in this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Look for characteristic cyclopropane proton signals at δ 1.25–1.67 ppm (quartet, J = 3.9–4.2 Hz), indicating ring strain. Aromatic protons appear as multiplets (δ 7.17–7.48 ppm) .
- 13C NMR : Cyclopropane carbons resonate at δ 20–25 ppm, while the carboxylic acid carbon appears at δ 170–175 ppm.
- X-ray Crystallography : Resolve dihedral angles (e.g., C5–C6–C1 = 118.0°, C6–C7–C8 = 119.2°) to confirm spatial conformation .
Advanced: How can conflicting NMR data (e.g., splitting patterns) be resolved for cyclopropane derivatives?
Methodological Answer:
Discrepancies arise due to ring strain and dynamic effects:
Variable Temperature NMR : Perform experiments at low temperatures (−40°C) to "freeze" conformational mobility and simplify splitting patterns.
DFT Calculations : Compare experimental coupling constants (e.g., J = 3.9–4.2 Hz) with computed values to validate assignments .
2D NMR : Use HSQC and HMBC to correlate cyclopropane protons with adjacent carbons and aromatic residues .
Advanced: What computational methods predict the electronic effects of the bromo and chloro substituents on the cyclopropane ring?
Methodological Answer:
- *DFT (B3LYP/6-31G)**: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of Br and Cl on the carboxylic acid group.
- Molecular Electrostatic Potential (MESP) Maps : Visualize charge distribution to predict reactivity (e.g., nucleophilic attack at the cyclopropane ring) .
- QSPR Models : Correlate substituent positions (meta vs. para) with physicochemical properties (e.g., logP, polar surface area) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation .
- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 10–15 minutes .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .
Advanced: How does the cyclopropane ring influence the compound’s biological activity in cell-based assays?
Methodological Answer:
- Ring Strain : The strained cyclopropane enhances electrophilicity, potentially interacting with thiol groups in proteins (e.g., cysteine residues).
- Metabolic Stability : Assess via microsomal incubation (e.g., human liver microsomes). The cyclopropane ring may reduce oxidative metabolism compared to non-cyclic analogs .
- Cytotoxicity Screening : Use MTT assays (e.g., IC50 in cancer cell lines) to compare with non-cyclopropane analogs .
Advanced: What crystallographic techniques resolve conformational ambiguities in the cyclopropane-carboxylic acid system?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
